tert-Butyl (3-chloropyrazin-2-yl)carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
tert-Butyl (3-chloropyrazin-2-yl)carbamate is an organic compound with the molecular formula C9H12ClN3O2 It is a derivative of pyrazine, a nitrogen-containing heterocyclic aromatic compound
Preparation Methods
The synthesis of tert-Butyl (3-chloropyrazin-2-yl)carbamate typically involves the reaction of 3-chloropyrazine with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the chloroformate. The product is then purified by recrystallization or chromatography .
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. These methods often include the use of automated reactors and continuous flow processes to enhance efficiency and scalability.
Chemical Reactions Analysis
tert-Butyl (3-chloropyrazin-2-yl)carbamate undergoes various types of chemical reactions, including:
Substitution Reactions: The chlorine atom in the pyrazine ring can be substituted by nucleophiles such as amines or thiols under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding N-oxides or reduction to form amines.
Hydrolysis: The carbamate group can be hydrolyzed under acidic or basic conditions to yield the corresponding amine and tert-butanol.
Common reagents used in these reactions include bases like sodium hydroxide for hydrolysis, reducing agents like lithium aluminum hydride for reduction, and oxidizing agents like hydrogen peroxide for oxidation. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
tert-Butyl (3-chloropyrazin-2-yl)carbamate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activity, including its effects on various enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where modulation of specific biological pathways is beneficial.
Mechanism of Action
The mechanism of action of tert-Butyl (3-chloropyrazin-2-yl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator of these targets, thereby modulating their activity. The exact pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
tert-Butyl (3-chloropyrazin-2-yl)carbamate can be compared with other similar compounds, such as:
tert-Butyl (5-chloropyrazin-2-yl)carbamate: Similar structure but with the chlorine atom at a different position on the pyrazine ring.
tert-Butyl ((3-chloropyrazin-2-yl)methyl)carbamate: Similar structure but with an additional methyl group attached to the pyrazine ring.
tert-Butyl (2-chloropyridin-4-yl)carbamate: Similar structure but with a pyridine ring instead of a pyrazine ring .
Properties
Molecular Formula |
C9H12ClN3O2 |
---|---|
Molecular Weight |
229.66 g/mol |
IUPAC Name |
tert-butyl N-(3-chloropyrazin-2-yl)carbamate |
InChI |
InChI=1S/C9H12ClN3O2/c1-9(2,3)15-8(14)13-7-6(10)11-4-5-12-7/h4-5H,1-3H3,(H,12,13,14) |
InChI Key |
KUOZXVQLQMLVGK-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=NC=CN=C1Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.